3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Overview
Description
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the bromination of N-(2-chloro-4-nitrophenyl)benzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, UV light.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 3-bromo-N-(2-chloro-4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Oxidized aromatic compounds with modified functional groups.
Scientific Research Applications
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the aromatic structure allows for interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-chloro-4-aminophenyl)benzamide: A reduced form with an amino group instead of a nitro group.
N-(2-chloro-4-nitrophenyl)benzamide: Lacks the bromine substituent.
3-bromo-N-(4-nitrophenyl)benzamide: Lacks the chlorine substituent.
Uniqueness
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17(19)20)7-11(12)15/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANIVKIYDOCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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